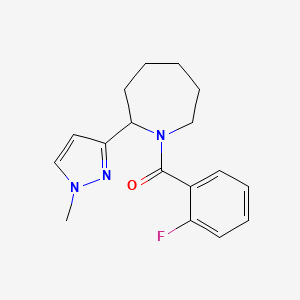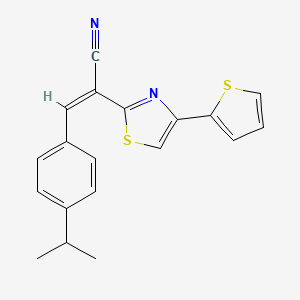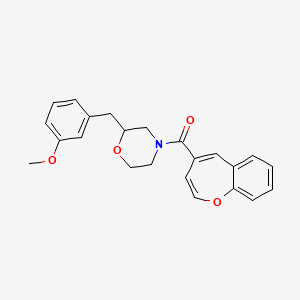![molecular formula C22H25N3O5 B5281071 1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5281071.png)
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the acylation of piperidine with furan-2-carbonyl chloride, followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxyl group.
Morpholine-4-carboxylic acid: Contains a morpholine ring and a carboxyl group.
Piperidine-4-carboxamide: Features a piperidine ring and a carboxamide group. The uniqueness of this compound lies in its combination of these three distinct structural motifs, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-20(16-7-9-24(10-8-16)22(28)19-6-3-13-30-19)23-18-5-2-1-4-17(18)21(27)25-11-14-29-15-12-25/h1-6,13,16H,7-12,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBZHTZXHTAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5280988.png)
![(3aR*,7aS*)-2-[4-(1H-tetrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5280989.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5281000.png)
![1-(3-fluoro-2-pyridinyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5281002.png)
![isopropyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5281012.png)

![1-(3-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5281022.png)
![methyl (2S)-1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidine-2-carboxylate](/img/structure/B5281029.png)


![2-cyanobenzyl 2-chloro-5-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5281067.png)
![2-[2-(2-chlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5281080.png)
![N,N-diethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5281088.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5281090.png)
